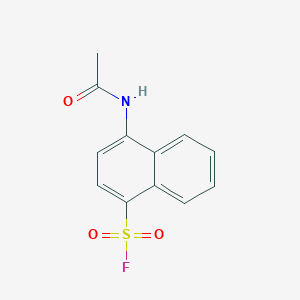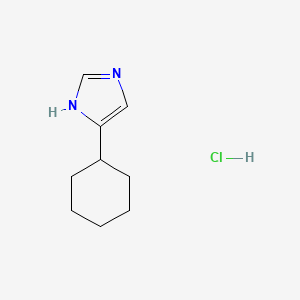![molecular formula C12H12BrN3O3 B15303015 N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, a phenyl ring, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Diazinane-2,4-dione: The brominated phenyl compound is then reacted with a diazinane-2,4-dione precursor under basic conditions to form the desired diazinane-2,4-dione moiety.
Acetylation: The final step involves acetylation of the intermediate product to yield N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced amide derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenyl ring and diazinane-2,4-dione moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
- N-[4-fluoro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro and fluoro analogs. This uniqueness can result in different biological activities and applications.
Properties
Molecular Formula |
C12H12BrN3O3 |
|---|---|
Molecular Weight |
326.15 g/mol |
IUPAC Name |
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(17)14-9-3-2-8(13)6-10(9)16-5-4-11(18)15-12(16)19/h2-3,6H,4-5H2,1H3,(H,14,17)(H,15,18,19) |
InChI Key |
NXIXRPCQYATUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
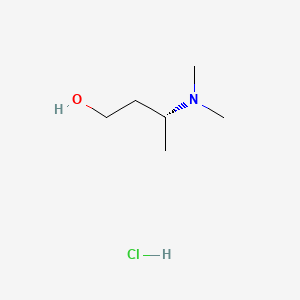
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
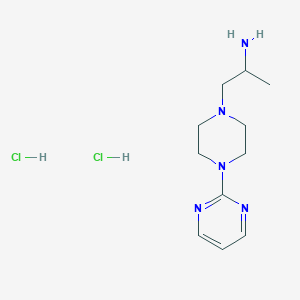
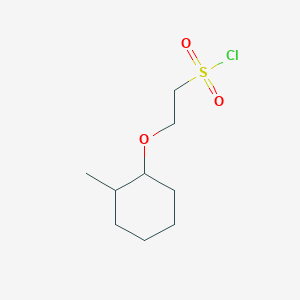
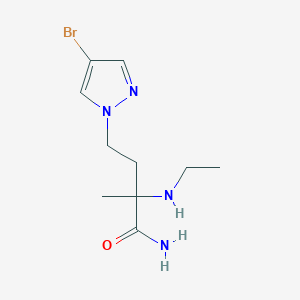

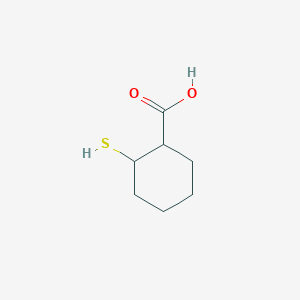
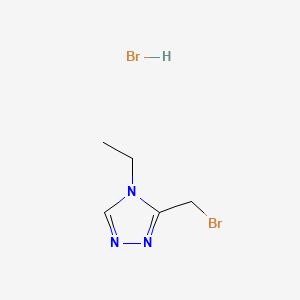
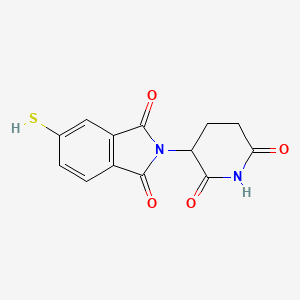
amine dihydrochloride](/img/structure/B15302997.png)
